Cas no 1708-46-9 (3,6-Pyridazinedione, 1,2-dihydro-2-(phenylmethyl)-)

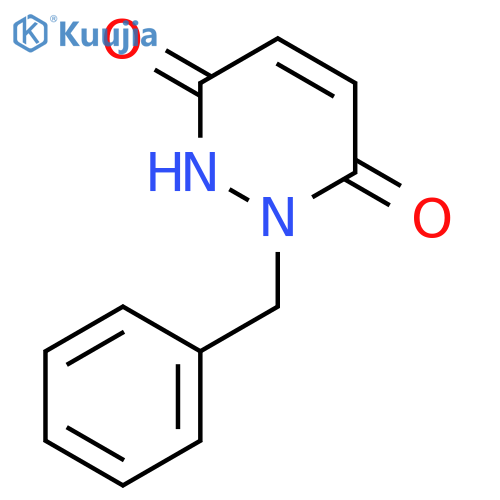

1708-46-9 structure

商品名:3,6-Pyridazinedione, 1,2-dihydro-2-(phenylmethyl)-

3,6-Pyridazinedione, 1,2-dihydro-2-(phenylmethyl)- 化学的及び物理的性質

名前と識別子

-

- 3,6-Pyridazinedione, 1,2-dihydro-2-(phenylmethyl)-

- 2-benzyl-1H-pyridazine-3,6-dione

- AKOS002312188

- SCHEMBL6133942

- BAA70846

- 1-Benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione

- 2-benzyl-6-hydroxy-3(2H)-pyridazinone

- 1708-46-9

- STL020466

- STK974120

- 2-benzyl-6-hydroxypyridazin-3(2H)-one

- 1-benzyl-1,2-dihydropyridazine-3,6-dione

- SR-01000013110-1

- SCHEMBL21055329

- starbld0037634

- HMS1653N13

- Oprea1_865414

- CS-0256522

- DTXSID20350574

- EN300-6494515

- SR-01000013110

- 2-benzyl-6-hydroxypyridazin-3-one

- Z57347465

-

- インチ: InChI=1S/C11H10N2O2/c14-10-6-7-11(15)13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,14)

- InChIKey: JXOUKUODPDOMDY-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)CN2C(=O)C=CC(=O)N2

計算された属性

- せいみつぶんしりょう: 202.0743

- どういたいしつりょう: 202.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 293

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

- PSA: 49.41

3,6-Pyridazinedione, 1,2-dihydro-2-(phenylmethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6494515-5.0g |

1-benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione |

1708-46-9 | 95% | 5.0g |

$2360.0 | 2023-07-07 | |

| Enamine | EN300-6494515-0.5g |

1-benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione |

1708-46-9 | 95% | 0.5g |

$636.0 | 2023-07-07 | |

| Enamine | EN300-6494515-10.0g |

1-benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione |

1708-46-9 | 95% | 10.0g |

$3500.0 | 2023-07-07 | |

| A2B Chem LLC | AD36976-1g |

3,6-Pyridazinedione, 1,2-dihydro-2-(phenylmethyl)- |

1708-46-9 | 95% | 1g |

$891.00 | 2024-04-20 | |

| 1PlusChem | 1P0078MO-500mg |

3,6-Pyridazinedione, 1,2-dihydro-2-(phenylmethyl)- |

1708-46-9 | 95% | 500mg |

$742.00 | 2025-02-21 | |

| A2B Chem LLC | AD36976-10g |

3,6-Pyridazinedione, 1,2-dihydro-2-(phenylmethyl)- |

1708-46-9 | 95% | 10g |

$3720.00 | 2024-04-20 | |

| Enamine | EN300-6494515-0.1g |

1-benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione |

1708-46-9 | 95% | 0.1g |

$282.0 | 2023-07-07 | |

| Enamine | EN300-6494515-0.25g |

1-benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione |

1708-46-9 | 95% | 0.25g |

$403.0 | 2023-07-07 | |

| Enamine | EN300-6494515-2.5g |

1-benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione |

1708-46-9 | 95% | 2.5g |

$1594.0 | 2023-07-07 | |

| 1PlusChem | 1P0078MO-2.5g |

3,6-Pyridazinedione, 1,2-dihydro-2-(phenylmethyl)- |

1708-46-9 | 95% | 2.5g |

$1807.00 | 2025-02-21 |

3,6-Pyridazinedione, 1,2-dihydro-2-(phenylmethyl)- 関連文献

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

1708-46-9 (3,6-Pyridazinedione, 1,2-dihydro-2-(phenylmethyl)-) 関連製品

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 849353-34-0(4-bromopyrimidin-5-amine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量